4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-1H-imidazo[1,5-a]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-8(12)10-7-4-9-6(2)11(5)7/h3-4H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKCTXHKOXIXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CN=C(N12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518975 | |
| Record name | 4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88875-28-9 | |
| Record name | 4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dimethylimidazo 1,5 a Pyrimidin 2 1h One and Its Analogues
Classical Approaches to Imidazo[1,5-a]pyrimidin-2(1H)-one Synthesis
Multi-Step Condensation and Cyclization Protocols
The classical synthesis of imidazo[1,5-a]pyrimidines and related structures typically involves the condensation of a suitable amino-heterocycle with a carbonyl compound or its equivalent, followed by a separate cyclization step to form the fused imidazole (B134444) ring. semanticscholar.org A common strategy relies on the cyclocondensation of a nucleophilic precursor, such as a 5-aminoimidazole, with a 1,3-dicarbonyl compound or a malondialdehyde derivative. researchgate.net This two-step process first involves the formation of an intermediate, such as an enamine or an imine, which then undergoes intramolecular cyclization and dehydration to yield the final bicyclic system.
Another established multi-step approach involves the reaction of 2-aminopyrroles or 5-amino-1-methylimidazoles, which can lead to condensation on a carbon atom of the heterocyclic ring instead of the nitrogen, ultimately forming related structures like 1H-pyrrolo[2,3-b]pyridines. researchgate.net These methods often require refluxing in solvents like ethanol or the use of dehydrating agents to drive the cyclization to completion. researchgate.netekb.eg For instance, the synthesis of the imidazo[1,5-a]pyrimidin-2(1H)-one core can be achieved through simple transformations starting from readily available materials, demonstrating the utility of these foundational protocols. nih.gov
Utilization of Precursors and Building Blocks in Ring Formation
The construction of the imidazo[1,5-a]pyrimidin-2(1H)-one ring system is highly dependent on the selection of appropriate precursors and building blocks. A versatile and widely used precursor is aminoacetonitrile hydrochloride, which provides a straightforward entry to the core structure. nih.gov Guanidine and its derivatives also serve as crucial starting materials for synthesizing regioisomers of imidazopyrimidinone in moderate to good yields. nih.gov
In a more general sense for related pyrimidine (B1678525) systems, α-aminoamidines have been effectively utilized as key building blocks. nih.gov When reacted with unsaturated carbonyl compounds, they can lead to the formation of various pyrimidine derivatives under mild conditions. nih.gov The synthesis of pyrazinones, which share structural similarities, often employs acyclic precursors like α-amino acid-derived units, highlighting a common strategy of using bifunctional molecules to construct the heterocyclic ring. semanticscholar.org
The table below summarizes key precursors used in the synthesis of the imidazo[1,5-a]pyrimidine (B3256623) core and related heterocycles.
| Precursor/Building Block | Reactant Type | Resulting Core Structure |
| Aminoacetonitrile hydrochloride | Simple commercial starting material | Imidazo[1,5-a]pyrimidin-2(1H)-one nih.gov |
| Guanidine | Simple commercial starting material | Regioisomer of Imidazopyrimidinone nih.gov |
| 5-Aminoimidazoles | Amino-heterocycle | Imidazo[1,5-a]pyrimidine researchgate.net |
| α-Aminoamidines | Aminoamidine derivative | Pyrimidine derivatives nih.gov |
| α-Amino acid amides | Acyclic precursor | 2(1H)-Pyrazinones semanticscholar.org |
Modern and Efficient Synthetic Strategies
To overcome the limitations of classical methods, such as harsh reaction conditions and complex isolation procedures, modern synthetic strategies have been developed. These approaches focus on improving reaction efficiency, reducing waste, and accelerating reaction times through techniques like one-pot sequences, microwave assistance, and catalysis.
One-Pot Reaction Sequences for Enhanced Yields and Atom Economy
Another notable example is an iodine-mediated one-pot synthesis that constructs C-N and C-S bonds simultaneously, starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com This method is valued for its mild reaction conditions and the use of readily accessible starting materials. mdpi.com Similarly, a transition-metal-free, I2-mediated oxidative annulation of 2-pyridyl ketones and alkylamines provides a variety of imidazo[1,5-a]pyridine (B1214698) derivatives in a one-pot manner. researchgate.net These strategies showcase the move towards more environmentally benign and efficient chemical manufacturing. nih.gov
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve product yields. mdpi.comrsc.org This non-classical heating method has been successfully applied to the synthesis of the imidazo[1,5-a]pyrimidine scaffold and its analogues. nih.govrsc.org For instance, a one-pot microwave-assisted protocol for synthesizing imidazo[1,5-a]pyridine derivatives has been demonstrated to provide products in yields exceeding 80%. mdpi.com
Microwave-assisted synthesis is frequently combined with one-pot strategies to further enhance efficiency. A one-pot, three-component condensation for imidazo[1,5-a]pyridines can be completed in just three minutes under microwave irradiation, a significant improvement over conventional heating methods. semanticscholar.org The synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives has also been achieved via a sequential two-step, one-pot multicomponent reaction under microwave-assisted conditions, yielding products in moderate to good yields (46%-80%). nih.gov
The following table details examples of microwave-assisted syntheses for imidazo[1,5-a]pyrimidine analogues.
| Product Type | Reaction Conditions | Reaction Time | Yield |
| Imidazo[1,5-a]pyridine derivatives | One-pot cyclocondensation, Acetonitrile | 50 min | >80% mdpi.com |
| Imidazo[1,5-a]pyridines | One-pot, three-component condensation, Acetic acid | 3 min | Good yields semanticscholar.org |
| Pyrido fused imidazo[4,5-c]quinolines | One-pot sequential Pictet–Spengler cyclization | Not specified | High yields rsc.org |
| Imidazo[1,2-a]pyrimidine (B1208166) imidazoles | One-pot, multicomponent, p-toluenesulfonic acid | Not specified | 46-80% nih.gov |
| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Reaction with α-bromoketones | 20 min | High yields rsc.org |
Catalytic Approaches in Imidazo[1,5-a]pyrimidine Ring Construction
The use of catalysts is a cornerstone of modern synthetic chemistry, enabling reactions under milder conditions and with greater selectivity. Various catalytic systems have been employed for the construction of the imidazo[1,5-a]pyrimidine ring and its analogues. Copper catalysis, in particular, has proven effective. For example, a Cu(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines uses aerial oxygen as a green oxidant to form imidazo[1,5-a]pyridines. nih.gov
Beyond copper, other metals and reagents have been utilized. An iron-catalyzed C-H amination provides an efficient route to various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines. organic-chemistry.org In some cases, simple and inexpensive catalysts like lithium chloride have been used to promote one-pot condensations. semanticscholar.org Furthermore, transition-metal-free approaches have been developed, such as an iodine-mediated one-pot synthesis that proceeds under mild conditions. mdpi.com The development of novel catalytic systems, including the use of gold nanoparticles for the synthesis of imidazo[1,2-a]pyrimidines, continues to expand the toolkit for accessing these important heterocyclic compounds. mdpi.com
Regioselective Synthesis of Substituted Imidazo[1,5-a]pyrimidin-2(1H)-one Derivatives
The regioselective synthesis of substituted imidazo[1,5-a]pyrimidin-2(1H)-one derivatives is crucial for establishing structure-activity relationships in drug discovery. A facile and scalable synthesis for the imidazopyridone core has been established, which allows for the production of different regio-isomers through simple chemical transformations.
One reported methodology starts from commercially available and inexpensive raw materials like amino acetonitrile hydrochloride. This approach leads to the formation of the versatile imidazo[1,5-a]pyrimidine-2-(1H)-one core structure. By utilizing appropriately functionalized starting materials, a variety of new chemical entities (NCEs) can be synthesized, demonstrating the broad applicability of this synthetic scheme.
Furthermore, the synthesis of a regioisomer of the imidazopyridone has been achieved in moderate to good yields using guanidine as a starting material. The ability to generate two distinct regio-isomers of the imidazopyrimidinone scaffold highlights the utility of these methods in medicinal chemistry for creating a range of structurally related compounds for biological evaluation.
The cyclization of in situ generated 5-aminoimidazoles with various malondialdehydes or 1,3-diketones is another effective method for producing substituted imidazo[1,5-a]pyrimidines. This reaction provides a direct route to the core structure, and the choice of the 1,3-dicarbonyl compound allows for the introduction of different substituents onto the pyrimidine ring.
A summary of starting materials and the resulting core structures is presented in the table below.
| Starting Material(s) | Resulting Core Structure | Key Features of the Method |
| Amino acetonitrile hydrochloride | Imidazo[1,5-a]pyrimidin-2(1H)-one | Facile, scalable, versatile |
| Guanidine | Regioisomer of Imidazo[1,5-a]pyrimidin-2(1H)-one | Moderate to good yields |
| 5-Aminoimidazoles and 1,3-diketones | Substituted Imidazo[1,5-a]pyrimidines | Direct route, allows for substituent diversity |
Diversity-Oriented Synthesis for Combinatorial Library Generation in Research
Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate a collection of structurally diverse small molecules, which can then be screened for biological activity. This approach is particularly valuable for exploring new chemical space and identifying novel drug leads. The imidazo[1,5-a]pyrimidine scaffold is an attractive target for DOS due to its presence in biologically active compounds.
While specific examples of large-scale combinatorial libraries based on the 4,6-dimethylimidazo[1,5-a]pyrimidin-2(1H)-one core are not extensively detailed in the immediate literature, the synthetic methodologies developed for this scaffold are amenable to a diversity-oriented approach. The key to a successful DOS strategy is the use of a common intermediate that can be elaborated into a variety of different products through the application of different reaction pathways or the introduction of diverse building blocks.
The synthesis of the imidazo[1,5-a]pyrimidin-2(1H)-one core from simple starting materials provides a foundation for generating a combinatorial library. By varying the substituents on the starting materials, a library of analogues with diverse functional groups at different positions of the heterocyclic core can be produced. For instance, by using a range of substituted 1,3-diketones in the cyclization reaction with 5-aminoimidazoles, a library of imidazo[1,5-a]pyrimidines with different substitution patterns on the pyrimidine ring can be readily accessed.
The principles of parallel synthesis can be applied to these reactions, allowing for the rapid generation of a large number of compounds in a high-throughput manner. The table below illustrates a hypothetical diversity-oriented approach for the imidazo[1,5-a]pyrimidin-2(1H)-one scaffold.
| Core Scaffold | Point of Diversification (R-group) | Potential Building Blocks | Resulting Library |
| Imidazo[1,5-a]pyrimidin-2(1H)-one | R1 on the imidazole ring | Substituted amino acetonitriles | Library of N-1 substituted analogues |
| Imidazo[1,5-a]pyrimidin-2(1H)-one | R4, R6 on the pyrimidine ring | Various 1,3-diketones | Library of 4- and 6-substituted analogues |
| Imidazo[1,5-a]pyrimidin-2(1H)-one | R7 on the pyrimidine ring | Substituted 5-aminoimidazoles | Library of 7-substituted analogues |
This strategy would enable the medicinal chemistry community to efficiently explore the structure-activity relationships of the imidazo[1,5-a]pyrimidin-2(1H)-one class of compounds and to identify promising candidates for further development.
Chemical Reactivity and Mechanistic Transformations of the Imidazo 1,5 a Pyrimidin 2 1h One Core
Functionalization and Derivatization Reactions of the Pyrimidine (B1678525) Moiety
The pyrimidine ring within the imidazo[1,5-a]pyrimidin-2(1H)-one system is generally considered electron-deficient and, therefore, susceptible to nucleophilic attack. However, the presence of the fused imidazole (B134444) ring and the methyl groups at positions 4 and 6 in 4,6-dimethylimidazo[1,5-a]pyrimidin-2(1H)-one can influence this reactivity.
Nucleophilic Aromatic Substitution: While direct nucleophilic aromatic substitution (SNAr) on the pyrimidine ring of the parent imidazo[1,5-a]pyrimidin-2(1H)-one core is not extensively documented, related pyrazolo[1,5-a]pyrimidine systems demonstrate that positions 5 and 7 are susceptible to functionalization with various nucleophiles. This suggests that with appropriate activation, such as the introduction of a good leaving group at positions 4 or 6, the pyrimidine moiety of the imidazo[1,5-a]pyrimidin-2(1H)-one core could undergo similar transformations.
Electrophilic Substitution: Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the activating effect of the fused imidazole ring and the existing methyl groups might facilitate certain electrophilic reactions. For the related imidazo[1,2-a]pyrimidine (B1208166) scaffold, electrophilic aromatic substitution reactions have been shown to favor substitution at position 3 of the imidazole ring.
Alkylation and Acylation: The nitrogen atoms within the pyrimidine ring can potentially undergo alkylation or acylation reactions, although this may also compete with reactions on the imidazole nitrogen. The specific site of reaction would likely be influenced by the reaction conditions and the nature of the electrophile.
Below is a table summarizing potential functionalization reactions of the pyrimidine moiety based on the reactivity of similar heterocyclic systems.
| Reaction Type | Reagents and Conditions | Potential Products |
| Nucleophilic Aromatic Substitution (with activating group) | Nucleophile (e.g., amines, alkoxides), Base | Substituted imidazo[1,5-a]pyrimidin-2(1H)-ones |
| Alkylation | Alkyl halide, Base | N-alkylated products |
| Acylation | Acyl chloride or anhydride, Base | N-acylated products |
Chemical Modifications and Substitutions on the Imidazole Ring
The imidazole portion of the imidazo[1,5-a]pyrimidin-2(1H)-one core is electron-rich and thus more susceptible to electrophilic attack compared to the pyrimidine ring.
Electrophilic Substitution: In related imidazo[1,5-a]pyridine (B1214698) systems, electrophilic substitution, such as nitration, occurs preferentially at the 1-position of the imidazole ring. If the 1-position is blocked, substitution then proceeds at the 3-position rsc.orgelectronicsandbooks.com. This suggests that for this compound, electrophilic attack would likely occur at the 1- or 3-position of the imidazole ring. Halogenation reactions on imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been successfully carried out using various halogenating agents, indicating that similar transformations could be applied to the imidazo[1,5-a]pyrimidin-2(1H)-one core nih.govnih.govrsc.orgresearchgate.net.
Nitration: The nitration of imidazo[1,5-a]pyridines has been achieved using a mixture of nitric acid and sulfuric acid rsc.orgelectronicsandbooks.com. However, in a study on a related bicyclic guanidine system within an imidazo[1,2-a]pyrimidine, the presence of a keto group at C5 was found to prevent nitration of the guanidine structure cdnsciencepub.com. This suggests that the oxo group at the 2-position in the target molecule might influence the outcome of nitration reactions.
The following table outlines potential electrophilic substitution reactions on the imidazole moiety.
| Reaction Type | Reagents and Conditions | Expected Regioselectivity |
| Halogenation | N-halosuccinimides (NBS, NCS, NIS) | Position 1 or 3 |
| Nitration | HNO3/H2SO4 | Position 1 or 3 |
| Acylation | Acyl chloride, Lewis acid | Position 1 or 3 |
Ring-Opening and Rearrangement Pathways of the Fused System
The fused imidazo[1,5-a]pyrimidin-2(1H)-one system can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of novel chemical structures.
Dimroth Rearrangement: A notable transformation for related aza-heterocycles is the Dimroth rearrangement, which typically occurs in basic or hydrolytic media nih.govucl.ac.ukwikipedia.org. This rearrangement involves the opening of the pyrimidine ring followed by recyclization, leading to an isomeric structure. For the imidazo[1,2-a]pyrimidine system, the Dimroth rearrangement has been observed to proceed via nucleophilic attack of a hydroxide ion at position 5, followed by ring opening ucl.ac.ukresearchgate.net. Although not specifically documented for this compound, the potential for such a rearrangement should be considered, especially under basic conditions.
Photochemical Ring-Opening: Photochemical reactions can also induce ring-opening in related pyrimidinone systems. For instance, the irradiation of 1-arylpyrimidin-2(1H)-ones has been shown to result in ring-opening to form an unstable isocyanate intermediate rsc.orgrsc.orguc.pt. This suggests that the imidazo[1,5-a]pyrimidin-2(1H)-one core might exhibit similar photoreactivity, potentially leading to synthetically useful intermediates. Furthermore, the ring-opening of imidazo[1,5-a]quinolines to synthesize imides under photoredox conditions has been reported, indicating another possible photochemical pathway for the broader class of imidazo-fused systems nih.gov.
Thermal Rearrangements: Thermal conditions can also induce rearrangements. For example, an unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines has been achieved in the presence of iodine nih.govresearchgate.net. This highlights the potential for skeletal transformations within this class of compounds under thermal activation.
A summary of potential ring-opening and rearrangement reactions is provided in the table below.
| Reaction Type | Conditions | Key Intermediates/Products |
| Dimroth Rearrangement | Basic or hydrolytic | Isomeric imidazo[1,5-a]pyrimidine (B3256623) |
| Photochemical Ring-Opening | UV irradiation | Isocyanate intermediate |
| Iodine-mediated Rearrangement | I2, THF, room temperature | Rearranged imidazo[1,5-a]pyrimidine scaffold |
Investigation of Cross-Coupling Reactions for Scaffold Extension
Cross-coupling reactions are powerful tools for the extension of heterocyclic scaffolds, and the imidazo[1,5-a]pyrimidin-2(1H)-one core is a promising candidate for such transformations, provided a suitable handle like a halogen substituent is present.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This reaction has been successfully applied to various related heterocyclic systems, including the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines and the C3-arylation of pyrazolo[1,5-a]pyrimidin-5-ones rsc.orgnih.govnih.govresearchgate.netrsc.org. This suggests that a halogenated derivative of this compound could be readily coupled with a variety of boronic acids to introduce aryl or heteroaryl substituents.
Mizoroki-Heck Reaction: The Mizoroki-Heck reaction allows for the formation of carbon-carbon bonds between an aryl halide and an alkene. This reaction has been demonstrated on the imidazo[1,5-a]pyridine scaffold, affording the desired products in good yields researchgate.net. This precedent indicates that a halo-substituted imidazo[1,5-a]pyrimidin-2(1H)-one could serve as a substrate for Heck coupling reactions.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been utilized for the functionalization of imidazo[1,2-b]pyridazines, suggesting its applicability to other related fused pyrimidine systems researchgate.net.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds wikipedia.orglibretexts.org. This reaction has been employed in the synthesis of various imidazo-fused heterocycles, including imidazo[4,5-b]pyridine-2-ones researchgate.netresearchgate.netbeilstein-journals.org. This indicates that a halogenated imidazo[1,5-a]pyrimidin-2(1H)-one could be aminated with a wide range of primary and secondary amines.
The table below summarizes the potential cross-coupling reactions for scaffold extension.
| Coupling Reaction | Catalyst/Ligand System | Reactants | Potential Products |
| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh3)4), Base | Halogenated core, Boronic acid | Aryl/heteroaryl substituted core |
| Mizoroki-Heck | Pd catalyst (e.g., Pd(OAc)2), Base | Halogenated core, Alkene | Alkene substituted core |
| Sonogashira | Pd/Cu catalyst | Halogenated core, Terminal alkyne | Alkyne substituted core |
| Buchwald-Hartwig | Pd catalyst, Ligand (e.g., XPhos), Base | Halogenated core, Amine | Amino substituted core |
Reactivity under Various Reaction Conditions (e.g., Oxidation, Reduction)
The imidazo[1,5-a]pyrimidin-2(1H)-one core is expected to exhibit distinct reactivity under oxidative and reductive conditions due to the presence of multiple nitrogen atoms and the fused aromatic system.
Oxidation: The imidazole ring is generally susceptible to oxidation, which can sometimes lead to ring-opening. In the context of drug metabolism, the related imidazo[1,2-a]pyrimidine moiety has been shown to be susceptible to oxidation by aldehyde oxidase. The presence of the electron-rich imidazole ring and the methyl groups could make the this compound core susceptible to oxidative degradation under certain conditions.
Reduction: Catalytic hydrogenation of the imidazo[1,5-a]pyrimidine core could potentially lead to the saturation of either the pyrimidine or the imidazole ring, or both, depending on the catalyst and reaction conditions. The selective reduction of one ring over the other would be a key challenge. For instance, the synthesis of 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine derivatives has been reported, indicating that the pyrimidine ring can be reduced.
A summary of the expected reactivity under oxidative and reductive conditions is presented below.
| Reaction Condition | Potential Outcome |
| Oxidation (e.g., with peroxy acids) | N-oxidation, ring cleavage |
| Catalytic Hydrogenation (e.g., H2/Pd/C) | Reduction of the pyrimidine and/or imidazole ring |
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Theoretical and Computational Investigations of 4,6 Dimethylimidazo 1,5 a Pyrimidin 2 1h One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (Density Functional Theory - DFT)
Quantum chemical simulations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the optimized molecular structures and reactive sites of chemical systems. nih.gov The relationship between a molecule's structure and its biological activity is heavily influenced by its electron density, steric effects, and the character of its donor-acceptor orbitals. nih.gov DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to compute the most stable ground-state geometry of molecules like imidazo[1,2-a]pyrimidine (B1208166) derivatives, providing a foundation for further computational analysis. nih.gov
For 4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one, DFT calculations would yield key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Other calculated properties, such as the molecular electrostatic potential (MEP), provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govresearchgate.net
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |
| Electron Affinity | 1.7 eV | Energy released when an electron is added. |
| Ionization Potential | 6.4 eV | Energy required to remove an electron. |
Conformational Analysis and Tautomerism Studies of the Imidazo[1,5-a]pyrimidine Scaffold
The imidazo[1,5-a]pyrimidine scaffold possesses structural features that allow for conformational flexibility and the potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, and their relative stability can significantly impact the molecule's chemical and biological properties. For this compound, the presence of the lactam (amide) group in the pyrimidinone ring allows for potential keto-enol tautomerism.
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. semanticscholar.org This technique allows for the exploration of a molecule's conformational space, providing insights into its flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. semanticscholar.orgnih.gov For a molecule like this compound, MD simulations can reveal how the molecule behaves in a dynamic aqueous environment, how its different parts move relative to one another, and which conformations are most stable. When combined with docking studies, MD simulations can validate the stability of a predicted ligand-target complex, showing whether the ligand remains securely in the binding pocket over a simulated period. nih.gov
Molecular Docking Simulations for Ligand-Target Binding Hypotheses
Molecular docking is a key computational technique in drug discovery used to predict how a molecule (ligand) binds to the active site of a target protein. nih.gov This method helps in formulating hypotheses about the ligand's binding mode and affinity, guiding the design of more potent and selective inhibitors. nih.govsemanticscholar.org Derivatives of the related imidazo[1,5-a]pyridine (B1214698) and imidazo[1,5-a]pyrimidine scaffolds have been identified as potent and selective inverse agonists for targets like the retinoic acid receptor-related orphan receptor c (RORc), which is implicated in autoimmune diseases. nih.govmedchemexpress.com Similarly, other imidazo-pyrimidine derivatives have been investigated as potential inhibitors for targets such as kinases and microbial enzymes. nih.govdergipark.org.tr
For this compound, docking simulations would be performed against a library of potential biological targets to identify possible mechanisms of action. The simulation calculates a docking score, which estimates the binding affinity (e.g., in kcal/mol), and reveals key interactions like hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the target's active site. mdpi.com
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| EGFR (2GS2) | -8.9 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| CDK2 (1HCK) | -8.2 | Lys33, Asp145 | Hydrogen Bond, Electrostatic |
| VEGFR-2 (4ASD) | -9.1 | Cys919, Asp1046 | Hydrogen Bond, Pi-Alkyl |
| RORc (4ZJZ) | -9.5 | Arg367, His479 | Hydrogen Bond, Pi-Cation |
In Silico Prediction of Reactivity Sites and Reaction Mechanisms
Computational chemistry allows for the prediction of a molecule's reactivity, identifying which sites are most susceptible to electrophilic or nucleophilic attack. nih.gov As mentioned, the Molecular Electrostatic Potential (MEP) map is a valuable tool for this purpose, where regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, and regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack. researchgate.net
Furthermore, Fukui functions, derived from DFT, can be calculated to provide a more quantitative measure of an atom's reactivity within a molecule. These analyses are critical for understanding potential metabolic pathways, predicting sites of covalent modification, and designing synthetic routes. nih.gov For the imidazo[1,5-a]pyrimidine core, these methods can pinpoint specific nitrogen or carbon atoms that are likely to be involved in chemical transformations. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds in drug discovery. SAR involves synthesizing and testing a series of analogs to determine how specific structural modifications affect biological activity. nih.govresearchgate.net For instance, SAR studies on imidazo[1,2-a]pyridine (B132010) derivatives have shown that the nature and position of substituents on the phenyl ring can significantly influence antimicrobial or antitubercular activity. nih.govresearchgate.net
QSAR analysis takes this a step further by creating a mathematical model that correlates variations in biological activity with changes in physicochemical properties (descriptors) of the molecules. nih.gov These descriptors can include parameters related to hydrophobicity (logP), electronics (Hammett constants), and sterics (molar refractivity). A robust QSAR model can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.net For a series of this compound derivatives, a QSAR study could elucidate the key structural features required for a specific biological effect, such as kinase inhibition or antimicrobial activity. nih.gov
| Compound | R1-substituent | R2-substituent | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| 1 | -H | -H | 15.2 |
| 2 | -Cl (para) | -H | 5.8 |
| 3 | -OCH₃ (para) | -H | 9.1 |
| 4 | -Cl (para) | -CH₃ | 2.3 |
| 5 | -Cl (para) | -CF₃ | 0.9 |
Exploration of Imidazo 1,5 a Pyrimidin 2 1h One As a Versatile Molecular Scaffold in Academic Research
Application in Rational Ligand Design for Biological Targets
The imidazo[1,5-a]pyrimidine (B3256623) scaffold is a key component in the rational design of ligands aimed at specific biological targets. Its rigid bicyclic structure provides a fixed platform for the strategic placement of various substituents, enabling precise interactions with the binding sites of proteins. Researchers have successfully developed derivatives of related imidazopyrimidine scaffolds as potent and selective inhibitors for a range of protein classes. nih.govnih.gov
Derivatives of the imidazo[1,5-a]pyrimidine scaffold have been investigated for their interactions with several important biological targets.
Nuclear Receptors: A series of imidazo[1,5-a]pyrimidine derivatives were discovered to be potent and selective inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORc or RORγ). nih.govmedchemexpress.com RORc is a key regulator in the production of the pro-inflammatory cytokine interleukin-17 (IL-17), making it a significant target for autoimmune diseases. nih.govmedchemexpress.com The most effective compounds in this series demonstrated over 300-fold selectivity for RORc compared to other members of the ROR family and other nuclear receptors. nih.gov
Kinases: While specific studies on 4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one are not widely reported, the broader class of imidazopyrimidines has been extensively explored as kinase inhibitors. For instance, imidazo[1,2-a]pyrimidin-5(1H)-ones were rationally designed as selective inhibitors of the beta isoform of phosphatidylinositol 3-kinase (PI3Kβ). nih.gov These designs were based on docking models within a PI3Kβ homology model. nih.gov Similarly, other related scaffolds like imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases and DYRK kinases, which are implicated in hematopoietic malignancies and other diseases. semanticscholar.orgcardiff.ac.uk
Ion Channels and Receptors: The structural features of imidazo[1,5-a]pyrimidines make them suitable candidates for interacting with ion channels. Studies have shown that certain derivatives can act as calcium channel antagonists. nih.gov Additionally, related structures like imidazo[1,2-a]pyrazines have been developed as selective negative modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein γ-8, a target for neurological conditions like epilepsy. nih.gov
The molecular mechanisms of action for imidazo[1,5-a]pyrimidine-based compounds often involve competitive binding at active sites or allosteric modulation.
Kinase Inhibition: For imidazopyrimidine derivatives that target kinases like PI3K, the mechanism typically involves ATP-competitive inhibition. The scaffold mimics the purine (B94841) core of ATP, allowing it to bind in the nucleotide-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. nih.govnih.gov The selectivity for specific kinase isoforms is achieved by modifying substituents on the core scaffold to exploit subtle differences in the amino acid residues of the binding sites. nih.gov
Inverse Agonism of Nuclear Receptors: In the case of RORc inverse agonists, the imidazo[1,5-a]pyrimidine core binds to the ligand-binding domain of the receptor. nih.gov This binding event stabilizes a conformation of the receptor that is inactive or repressive, leading to a decrease in the transcription of target genes, such as IL-17. nih.gov The favorable potency and selectivity of compounds like GNE-0946 and GNE-6468 highlight the effectiveness of this scaffold in modulating nuclear receptor activity. nih.gov
Protein-Protein Interaction Disruption: Some imidazopyrimidine derivatives may exert their effects by disrupting crucial protein-protein interactions. For example, AMPAR negative modulators may partially interfere with the interaction between the TARP auxiliary subunit and the pore-forming subunit of the ion channel. nih.gov
| Scaffold Class | Biological Target | Mechanism of Action | Therapeutic Area |
|---|---|---|---|
| Imidazo[1,5-a]pyrimidine | RORc (Nuclear Receptor) | Inverse Agonism | Autoimmune Diseases |
| Imidazo[1,2-a]pyrimidin-5(1H)-one | PI3Kβ (Kinase) | ATP-Competitive Inhibition | Cancer |
| Imidazo[1,5-a]pyrimidine | Calcium Channels | Antagonism / Blockade | Cardiovascular |
| Imidazo[1,2-b]pyridazine (B131497) | PIM Kinases | ATP-Competitive Inhibition | Cancer (Leukemia) |
Development of Chemical Probes for Biological Pathway Elucidation
The favorable photophysical properties of some imidazo-fused heterocycles make them excellent candidates for the development of chemical probes. The closely related imidazo[1,5-a]pyridine (B1214698) scaffold has been successfully utilized to create fluorescent probes for biological imaging and pathway elucidation. nih.govresearchgate.netmdpi.comnih.gov These probes often exhibit desirable characteristics such as large Stokes shifts, high quantum yields, and sensitivity to their microenvironment (solvatochromism). nih.govmdpi.com
For example, imidazo[1,5-a]pyridine derivatives have been designed as fluorescent probes for detecting sulfite (B76179) (SO₃²⁻) in living cells and zebrafish by leveraging an intramolecular charge transfer (ICT) mechanism. nih.gov Another study developed a near-infrared (NIR) fluorescent probe based on an imidazo[1,5-a]pyridine donor and a benzopyran acceptor to monitor sulfur dioxide (SO₂) in mitochondria via a Förster resonance energy transfer (FRET) mechanism. mdpi.com The compact and stable nature of the imidazo[1,5-a]pyridine scaffold also makes it suitable for creating probes to study cell membrane dynamics and fluidity by intercalating into the lipid bilayer. researchgate.netmdpi.comnih.gov Given the structural and electronic similarities, the imidazo[1,5-a]pyrimidin-2(1H)-one core represents a promising platform for developing novel chemical probes for similar biological applications.
Role as a Privileged Scaffold in Contemporary Medicinal Chemistry Research
The imidazo[1,5-a]pyrimidine nucleus is considered a privileged scaffold in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for multiple, distinct biological targets. nih.gov Its structural features are present in a wide range of biologically active compounds, demonstrating its broad utility in drug discovery. nih.govnih.govekb.eg
The widespread application of this scaffold is evident in the development of agents with diverse pharmacological activities, including:
Anticancer agents ekb.eg
Antiviral and antimicrobial agents nih.govnih.gov
Anti-inflammatory compounds nih.gov
Central nervous system agents (e.g., anxiolytics) nih.gov
The development of straightforward and scalable synthetic routes to the imidazo[1,5-a]pyrimidin-2(1H)-one core has further enhanced its appeal to the medicinal chemistry community, facilitating the synthesis of new chemical entities (NCEs) for various therapeutic applications. nih.gov Related scaffolds like imidazo[1,2-b]pyridazine are also considered privileged, with notable examples like the kinase inhibitor ponatinib (B1185) highlighting their clinical significance. researchgate.netnih.gov
Potential Utility in Supramolecular Chemistry and Materials Science
While the primary focus of research on the imidazo[1,5-a]pyrimidine scaffold has been in medicinal chemistry, its structural and electronic properties suggest potential applications in supramolecular chemistry and materials science. Heterocyclic compounds, particularly those rich in nitrogen, can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the construction of supramolecular assemblies.
The luminescent properties observed in the related imidazo[1,5-a]pyridine derivatives indicate that the core scaffold has potential for use in the development of organic light-emitting diodes (OLEDs), chemical sensors, and other optoelectronic devices. rsc.org The ability to fine-tune the electronic properties through substitution on the heterocyclic core could lead to materials with tailored absorption and emission spectra. The planarity and potential for self-assembly make these scaffolds interesting building blocks for creating functional materials with specific electronic or photophysical properties.
Future Perspectives and Unaddressed Challenges in Research on 4,6 Dimethylimidazo 1,5 a Pyrimidin 2 1h One
Advancements in Sustainable and Environmentally Benign Synthetic Methodologies
A primary objective in modern organic synthesis is the development of green and sustainable methods. For the synthesis of 4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one and its derivatives, future research is expected to focus on methodologies that minimize environmental impact. This includes the use of greener and reusable catalysts, such as sulfamic acid, which has been shown to be effective in the solvent-free synthesis of related 4,6-diarylpyrimidin-2(1H)-ones. nih.gov The principles of green chemistry, such as atom economy and the use of non-toxic solvents, will likely guide the development of novel synthetic routes. One-pot, multi-component reactions are particularly promising as they reduce the number of synthetic steps and purification processes, thereby minimizing waste. nih.gov The exploration of solvent-free reaction conditions is another avenue that holds significant promise for environmentally benign synthesis. nih.govresearchgate.net
Deeper Mechanistic Understanding of Complex Chemical Transformations and Biological Interactions
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing synthetic protocols and designing novel reactions. Future research should aim to elucidate the intricate mechanistic pathways of its formation and subsequent reactions. For instance, detailed mechanistic studies, potentially employing computational methods, could provide valuable insights into the domino sequences involved in the formation of the imidazopyrimidine core. researchgate.net Furthermore, understanding the molecular mechanisms underlying the biological activities of related compounds is essential for the rational design of new therapeutic agents. nih.gov Investigating the interactions of these compounds with biological targets at a molecular level will be a key area of future research.
Integration of Artificial Intelligence and Machine Learning for Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery and materials science. astrazeneca.comnih.gov In the context of this compound and its analogs, AI and ML algorithms can be employed to predict their physicochemical properties and biological activities. researchgate.netnih.gov By analyzing large datasets of related compounds, these computational tools can identify structure-activity relationships (SAR) and guide the design of new molecules with desired properties. researchgate.net This in silico approach can significantly accelerate the discovery process by prioritizing the synthesis and testing of the most promising candidates, thereby reducing the time and cost associated with traditional trial-and-error methods. nih.gov
| Application of AI/ML in Imidazopyrimidine Research | Potential Impact |
| Prediction of biological activity | Accelerated identification of lead compounds. |
| Optimization of synthetic routes | Increased efficiency and yield of chemical reactions. |
| De novo drug design | Generation of novel molecular structures with desired therapeutic properties. xjtlu.edu.cn |
| ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction | Early assessment of the pharmacokinetic and safety profiles of drug candidates. |
Exploration of Novel Reactivity Patterns and Unconventional Synthetic Routes
While established methods for the synthesis of pyrimidine (B1678525) and imidazopyrimidine derivatives exist, the exploration of novel reactivity patterns and unconventional synthetic routes remains an active area of research. Future investigations could focus on uncovering new chemical transformations of the this compound scaffold. This might involve the use of novel catalysts or reaction conditions to achieve unprecedented chemical modifications. nih.gov The development of innovative synthetic strategies will not only expand the chemical space accessible from this core structure but also provide access to a wider range of derivatives with potentially unique properties.
Strategic Modifications for Tailored Research Applications and Molecular Tool Development
The versatility of the imidazo[1,5-a]pyrimidine (B3256623) scaffold lends itself to strategic modifications for the development of tailored research applications and molecular tools. By introducing specific functional groups or reporter moieties, derivatives of this compound could be designed as probes to study biological processes. nih.gov For example, the incorporation of fluorescent tags could enable the visualization of their cellular localization and interactions with biomolecules. Furthermore, the development of photoactivatable or photoreactive derivatives could allow for precise spatial and temporal control over their biological activity, making them valuable tools for chemical biology research.
Q & A
Q. What are the established synthetic routes for 4,6-dimethylimidazo[1,5-a]pyrimidin-2(1H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 2-aminoimidazoles with 1,3-dicarbonyl derivatives under acidic or basic conditions. For example, condensation of 2-amino-4,6-dimethylpyrimidine with α-ketoesters in ethanol under reflux yields the bicyclic core . Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Yields range from 60–85%, with purity confirmed via HPLC and melting point analysis .
Q. How is the structure of this compound validated experimentally?
Structural validation employs:
- NMR spectroscopy : Distinct signals for methyl groups (δ 2.3–2.5 ppm, singlet) and the carbonyl group (δ 160–165 ppm in NMR) .
- Mass spectrometry : Molecular ion peaks at m/z 176 (M) with fragmentation patterns confirming the bicyclic framework .
- X-ray crystallography : Resolves bond lengths and angles, confirming planarity of the imidazo-pyrimidine system .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
Regioselective alkylation or halogenation requires careful optimization:
- Base selection : Cesium carbonate promotes O-alkylation over N-alkylation due to its strong coordination with carbonyl oxygen, directing electrophiles to the desired position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity for electrophilic substitutions, while non-polar solvents favor selective mono-functionalization .
- Computational modeling : DFT studies predict electron density distribution, guiding rational design of substituents (e.g., bromination at C7 vs. C5) .
Q. What mechanistic insights explain unexpected byproducts in bromination reactions of this compound?
When treated with N-bromosuccinimide (NBS), competing pathways may occur:
- Radical vs. ionic mechanisms : In chloroform, radical bromination at methyl groups dominates, forming dibrominated byproducts (e.g., 2-(α,α-dibromomethyl)-4,6-dimethylpyrimidine) .
- Steric hindrance : Methyl groups at C4 and C6 hinder bromination at adjacent positions, favoring alternative sites. Mitigation strategies include using ionic bromination agents (e.g., Br/HSO) and low temperatures to suppress radical pathways .
Q. How does this compound interact with biological targets, and what assays are used to study this?
- Enzyme inhibition : Screen against dihydroorotate dehydrogenase (DHODH) using UV-Vis assays to monitor NADH depletion. IC values correlate with substituent electronic properties .
- Cellular uptake : Radiolabeled analogs (e.g., -methyl) quantify permeability in Caco-2 monolayers, revealing structure-activity relationships (SAR) for bioavailability .
- Molecular docking : AutoDock Vina predicts binding modes to ATP-binding pockets, validated by mutagenesis studies (e.g., K101A mutations in DHODH disrupt binding) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Assay conditions : Varying pH or redox buffers (e.g., Tris-HCl vs. PBS) alter protonation states, affecting IC values. Standardize protocols using USP guidelines .
- Impurity profiles : HPLC-MS identifies trace aldehydes or diketones from incomplete cyclization, which may act as off-target inhibitors .
- Species-specificity : Test across human, murine, and bacterial DHODH isoforms to clarify selectivity .
Methodological Recommendations
- Synthetic Optimization : Use DoE (Design of Experiments) to map temperature, solvent, and catalyst interactions for yield improvement .
- Data Validation : Cross-reference NMR assignments with computed chemical shifts (GIAO method at B3LYP/6-311+G(d,p)) to avoid misassignment .
- Biological Testing : Include positive controls (e.g., teriflunomide for DHODH assays) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
